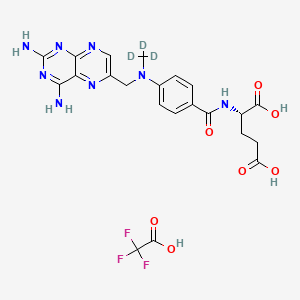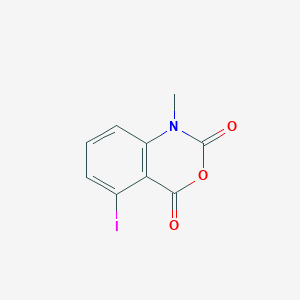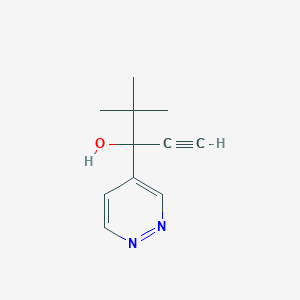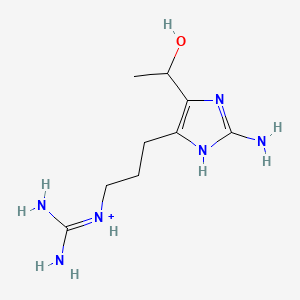
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the condensation of 1,4-dicarbonyl compounds with appropriate reagents to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
Uniqueness
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C9H19N6O+ |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
3-[2-amino-4-(1-hydroxyethyl)-1H-imidazol-5-yl]propyl-(diaminomethylidene)azanium |
InChI |
InChI=1S/C9H18N6O/c1-5(16)7-6(14-9(12)15-7)3-2-4-13-8(10)11/h5,16H,2-4H2,1H3,(H4,10,11,13)(H3,12,14,15)/p+1 |
Clave InChI |
XAGOQPOCLAGJGB-UHFFFAOYSA-O |
SMILES canónico |
CC(C1=C(NC(=N1)N)CCC[NH+]=C(N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


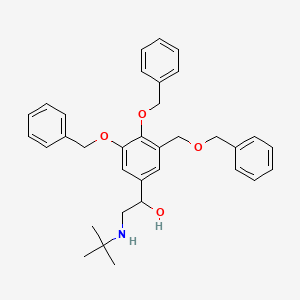
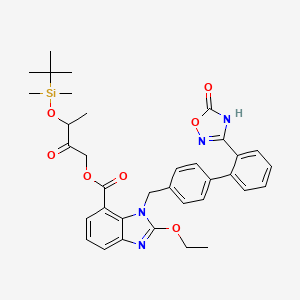
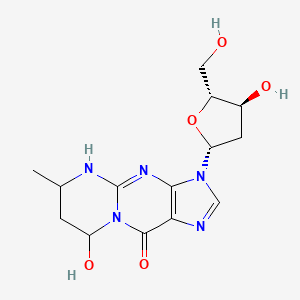
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
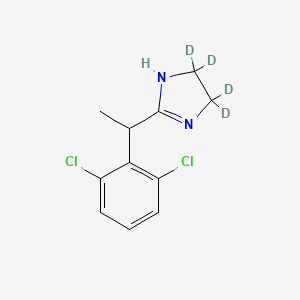
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
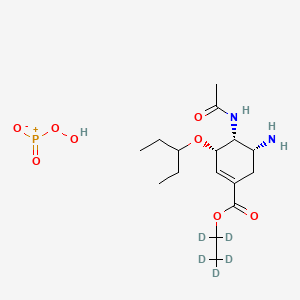
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
